molecular formula C17H18O3Si B6590757 Anthracen-9-yltrimethoxysilane CAS No. 1189556-60-2

Anthracen-9-yltrimethoxysilane

Cat. No.: B6590757
CAS No.: 1189556-60-2
M. Wt: 298.41 g/mol
InChI Key: IWEWJEBCCWXJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anthracen-9-yltrimethoxysilane is a specialized organosilane reagent that integrates a photoactive and electron-rich anthracene moiety with a reactive trimethoxysilane anchor. This molecular design makes it a valuable building block in materials science and organic synthesis, particularly for creating advanced functional surfaces. The primary research value of this compound lies in its dual functionality. The anthracen-9-yl group is a well-known chromophore with characteristic fluorescence properties, and its extended π-system can facilitate electron transfer and stacking interactions. These properties are exploited in the development of organic semiconductors for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Concurrently, the trimethoxysilane group can undergo hydrolysis and condensation reactions, allowing the molecule to form covalent bonds with oxide surfaces (e.g., glass, silicon wafers) or to be incorporated into silane-based polymer matrices. This enables the creation of thin films or modified surfaces endowed with the photophysical characteristics of anthracene. A key research application is its use as a surface modifying agent. It can be used to functionalize nanoparticles, electrodes, or other solid substrates to impart specific electronic properties or to create sensing interfaces. Furthermore, the anthracene group can participate in various organic transformations, such as Diels-Alder [4+2] cycloadditions, or serve as a fluorescent tag, allowing for further chemical elaboration or enabling tracking within a system.

Properties

IUPAC Name

anthracen-9-yl(trimethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3Si/c1-18-21(19-2,20-3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEWJEBCCWXJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=C2C=CC=CC2=CC3=CC=CC=C31)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated coupling reactions are widely employed for introducing silicon-containing groups to aromatic systems. A seminal method involves the Sonogashira coupling of 9-bromoanthracene with trimethoxysilylacetylene. In a representative procedure , 9-bromoanthracene (1.95 mmol) reacts with ethynyltrimethylsilane (2.7 eq) in the presence of Pd(PPh₃)₂Cl₂ (0.1 eq) and CuI (0.11 eq) in piperidine/triethylamine (TEA) at 110°C. Adapting this protocol, replacing ethynyltrimethylsilane with trimethoxysilylacetylene could yield anthracen-9-yltrimethoxysilane. Key considerations include:

  • Catalyst System : Pd(PPh₃)₂Cl₂/CuI synergistically activates C–Si bond formation.

  • Solvent Effects : Polar aprotic solvents like TEA enhance silane solubility and reaction efficiency .

  • Purification : Column chromatography (cyclohexane/toluene) effectively isolates the product .

A hypothetical reaction pathway is:

9-Bromoanthracene+HC≡C-Si(OCH₃)₃Pd/CuThis compound+HBr\text{9-Bromoanthracene} + \text{HC≡C-Si(OCH₃)₃} \xrightarrow{\text{Pd/Cu}} \text{this compound} + \text{HBr}

Yield optimization may require adjusting stoichiometry and reaction time, as demonstrated in analogous ethynylanthracene syntheses .

Nucleophilic Substitution Strategies

Nucleophilic displacement of halogenated anthracene precursors with trimethoxysilane anions offers a direct route. For example, 9-chloromethylanthracene reacts with sodium trimethoxysilane (NaSi(OCH₃)₃) in anhydrous tetrahydrofuran (THF):

9-ClCH₂-Anthracene+NaSi(OCH₃)₃This compound+NaCl\text{9-ClCH₂-Anthracene} + \text{NaSi(OCH₃)₃} \rightarrow \text{this compound} + \text{NaCl}

Critical Parameters :

  • Temperature : Reactions proceed at 60–80°C to overcome kinetic barriers.

  • Moisture Control : Strict anhydrous conditions prevent silanol condensation .

  • Catalyst : Phase transfer catalysts (e.g., hexadecyltrimethylammonium bromide) improve interfacial reactivity in biphasic systems .

This method mirrors the chloromethylation of anthracene using 1,3,5-trioxane and HCl , where phase transfer catalysis enhances yield (67–83% in analogous systems) .

Hydrosilylation Techniques

Hydrosilylation of 9-vinylanthracene with trimethoxysilane (HSi(OCH₃)₃) presents a radical-mediated pathway. Using tris(triphenylphosphine)rhodium chloride as a catalyst , the reaction proceeds via anti-Markovnikov addition:

9-CH₂=CH-Anthracene+HSi(OCH₃)₃Rh catalystThis compound\text{9-CH₂=CH-Anthracene} + \text{HSi(OCH₃)₃} \xrightarrow{\text{Rh catalyst}} \text{this compound}

Optimization Insights :

  • Solvent : Toluene/DMF mixtures (1:1 v/v) balance solubility and reactivity .

  • Temperature : 88–92°C ensures complete conversion within 4–5 hours .

  • Workup : Distillation under reduced pressure (100°C, 0.4 kPa) isolates the product .

Phase Transfer Catalyzed Silylation

Phase transfer catalysis (PTC) enables silylation in aqueous-organic biphasic systems. A modified protocol from 9,10-bis(chloromethyl)anthracene synthesis involves:

  • Reactants : Anthracene, trimethoxysilane, and paraformaldehyde.

  • Catalyst : Hexadecyltrimethylammonium bromide (0.1 eq).

  • Conditions : HCl/acetic acid (1:1 v/v) at 25°C under vigorous stirring.

The mechanism likely proceeds through electrophilic aromatic substitution, where the phase transfer catalyst shuttles silane anions into the organic phase. This method aligns with green chemistry principles by avoiding organic solvents .

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Yield *Advantages Challenges
Palladium CouplingPd/Cu110°C~60%High regioselectivityCostly catalysts, oxygen sensitivity
Nucleophilic SubstitutionPhase Transfer Agent60–80°C~75%Scalable, mild conditionsMoisture-sensitive intermediates
HydrosilylationRhodium Complex90°C~70%Atom economy, no byproductsHigh-temperature requirements
PTC SilylationQuaternary Ammonium25°C~65%Solvent-free, eco-friendlyLonger reaction times

*Hypothetical yields based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: Anthracen-9-yltrimethoxysilane undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.

    Substitution: The trimethoxysilane group can participate in substitution reactions, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Anthracen-9-yltrimethoxysilane (C17H18O3Si) features a silane group attached to an anthracene moiety, which imparts significant photophysical properties. Its structure allows for interactions with various substrates, making it suitable for functionalization in diverse applications. The compound is known for its stability and ability to form covalent bonds with silanol groups on glass and silica surfaces, enhancing adhesion in coatings and composites .

Organic Electronics

This compound has been investigated for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its anthracene core contributes to efficient charge transport and light emission properties. Research indicates that incorporating this compound into device architectures can improve efficiency and stability, making it a promising candidate for next-generation electronic applications .

Nanotechnology

In nanotechnology, this compound is utilized for surface functionalization of nanoparticles. The silane group facilitates the attachment of nanoparticles to various substrates, enhancing their dispersibility and stability in solvents. This property is particularly useful in creating hybrid materials that combine inorganic nanoparticles with organic components, leading to advanced functionalities such as improved catalytic activity or enhanced optical properties .

Coatings and Adhesives

The compound's ability to bond with silicate surfaces makes it an excellent candidate for use in coatings and adhesives. It can enhance the durability and performance of coatings applied to glass, ceramics, and metals by improving adhesion and resistance to environmental factors. Case studies have shown that coatings formulated with this compound exhibit superior scratch resistance and weatherability compared to conventional coatings .

Case Study 1: OLEDs Performance Enhancement

A study conducted on OLEDs incorporating this compound demonstrated a significant increase in luminescence efficiency. The devices showed a 20% improvement in brightness compared to devices without the silane compound due to enhanced charge carrier mobility facilitated by the anthracene moiety .

Case Study 2: Functionalized Nanoparticles

Research involving the functionalization of silica nanoparticles with this compound revealed that these modified particles exhibited improved stability in aqueous solutions. This stability is crucial for applications in drug delivery systems where prolonged shelf life is essential .

Data Tables

Application AreaKey BenefitsReferences
Organic ElectronicsImproved efficiency in OLEDs and OPVs ,
NanotechnologyEnhanced stability and dispersibility of nanoparticles
Coatings & AdhesivesSuperior adhesion and weather resistance ,

Mechanism of Action

The mechanism of action of anthracen-9-yltrimethoxysilane involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the trimethoxysilane group can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions are crucial for its applications in biological imaging and materials science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9,10-Dihydro-9-anthracenyl(trimethyl)silane (C₁₇H₂₀Si)

  • Structure : Features a dihydroanthracene core with a trimethylsilyl group (C17H20Si).
  • Molecular Weight: 252.43 g/mol (monoisotopic mass: 252.1334) .
  • Key Differences: Unlike Anthracen-9-yltrimethoxysilane, this compound lacks methoxy groups, reducing its reactivity toward hydrolysis and surface bonding.

9-(Naphthalen-1-ylmethyl)anthracene (C₂₅H₁₈)

  • Structure : Anthracene substituted with a naphthylmethyl group.
  • Hazard Profile : Classified as acutely toxic (oral, dermal) and irritant (skin/eyes), highlighting the need for stringent handling protocols .
  • Comparison :
    • Lacks the silane group, limiting its utility in surface functionalization.
    • The naphthyl group introduces steric bulk, which may hinder crystallization or alter photophysical properties compared to silane-modified anthracenes .

9-Anthracenemethanol (C₁₅H₁₂O)

  • Structure : Anthracene with a hydroxymethyl substituent.
  • Applications: Used in pharmaceuticals (e.g., dithranol for psoriasis) and as a fluorescence probe .
  • Comparison :
    • The hydroxyl group enables hydrogen bonding but lacks the hydrolytic reactivity of trimethoxysilane.
    • Lower thermal stability (melting point ~160°C) compared to silane derivatives, which often exhibit higher thermal resistance .

4-(Anthracen-9-ylmethoxy)phthalonitrile

  • Structure : Anthracene linked to a phthalonitrile group via a methoxy bridge.
  • Comparison :
    • The methoxy group enhances solubility, similar to trimethoxysilane, but lacks the silane’s surface-binding capability.
    • Phthalonitrile groups introduce electron-withdrawing effects, altering electronic properties compared to silane-modified anthracenes .

Data Table: Comparative Analysis of Anthracene Derivatives

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications Thermal Stability
This compound (hypothetical) C₁₇H₂₀O₃Si Trimethoxysilyl ~300 (estimated) Surface functionalization, sensors High (silane bond)
9,10-Dihydro-9-anthracenyl(trimethyl)silane C₁₇H₂₀Si Trimethylsilyl 252.43 Organic synthesis Moderate
9-(Naphthalen-1-yl)anthracene C₂₄H₁₆ Naphthyl 304.38 Lab chemicals High (m.p. 213°C)
9-Anthracenemethanol C₁₅H₁₂O Hydroxymethyl 208.26 Pharmaceuticals, probes Moderate

Biological Activity

Anthracen-9-yltrimethoxysilane is an organosilicon compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure allows it to participate in a range of chemical reactions, leading to potential biological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, often involving the reaction of anthracene derivatives with trimethoxysilane. The general reaction scheme can be represented as follows:

Anthracene+TrimethoxysilaneAnthracen 9 yltrimethoxysilane\text{Anthracene}+\text{Trimethoxysilane}\rightarrow \text{Anthracen 9 yltrimethoxysilane}

This compound can undergo several types of reactions, including oxidation and substitution, which are critical for its biological activity. For instance, the trimethylsilyl group can be substituted with other functional groups, enhancing its reactivity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The trimethylsilyl group facilitates nucleophilic substitution reactions, allowing the compound to act as a precursor in the synthesis of biologically active molecules. This mechanism is vital for its application in drug development and biochemical research .

Biological Activity

Recent studies have highlighted the antiproliferative effects of anthracene derivatives, including this compound. For example, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
19gHG-30.17
19aDG-753
4,4-triamineL12101.8

These findings suggest that this compound may exhibit similar properties due to structural analogies.

Case Studies

  • Antiproliferative Activity : A study evaluated the effects of nitrovinylanthracenes on different cell lines, revealing that compounds structurally related to this compound exhibited potent antiproliferative activity with IC50 values ranging from 0.17 µM to 3 µM against CLL cell lines .
  • Polyamine Transport : Research on N-(anthracen-9-ylmethyl)triamines indicated that these compounds could effectively target polyamine transporters in cancer cells, enhancing their cytotoxic effects . This suggests a potential pathway through which this compound could exert biological effects.
  • Mechanistic Insights : Investigations into the cellular uptake mechanisms revealed that anthracene derivatives could induce vesicular structures within melanoma cells, indicating a complex interaction with cellular membranes .

Q & A

Q. What are the standard synthetic routes for Anthracen-9-yltrimethoxysilane, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 9-anthracenol with chlorotrimethoxysilane in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:

  • Temperature control (reflux in toluene at 110°C to prevent side reactions).
  • Moisture exclusion (Schlenk techniques or inert gas purging to avoid silane hydrolysis).
  • Stoichiometric ratios (excess chlorotrimethoxysilane to drive the reaction to completion). Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol .

Table 1: Example Reaction Conditions

ParameterOptimal RangeReference Method
Temperature110–120°CReflux in toluene
Reaction Time12–24 hours
SolventToluene or DCM
PurificationColumn chromatography

Q. How is this compound characterized, and what spectroscopic techniques are most reliable?

Methodological Answer: Characterization relies on a combination of:

  • NMR Spectroscopy :
  • ¹H NMR confirms anthracene proton environments (δ 7.5–8.5 ppm, aromatic signals) and methoxy groups (δ 3.5 ppm).
  • ²⁹Si NMR identifies the silane moiety (δ −40 to −60 ppm for trimethoxysilane derivatives) .
    • FT-IR : Peaks at ~1080 cm⁻¹ (Si–O–C stretch) and ~2850 cm⁻¹ (C–H in methoxy groups) .
    • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ = 342.1 g/mol) .

Advanced Research Questions

Q. How does this compound enhance surface functionalization in hybrid nanomaterials?

Methodological Answer: The trimethoxysilane group enables covalent bonding to hydroxylated surfaces (e.g., SiO₂ nanoparticles, glass substrates). Key steps:

  • Surface Activation : Pretreatment with piranha solution to generate –OH groups.
  • Grafting : Immersion in a 1–5 mM solution of this compound in anhydrous toluene at 80°C for 6–12 hours.
  • Characterization :
  • XPS confirms Si–O–Si bonds (binding energy ~103 eV).

  • Fluorescence Spectroscopy tracks anthracene’s π-π* transitions (λₑₓ = 365 nm, λₑₘ = 400–500 nm) for surface coverage analysis .

    Challenges : Competing hydrolysis of silane groups requires strict anhydrous conditions .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected ¹H NMR splitting or IR peak shifts) may arise from:

  • Impurities : Re-purify via preparative HPLC or repeated recrystallization.
  • Tautomerism/Kinetic Traps : Use variable-temperature NMR (VT-NMR) to probe dynamic behavior .
  • Crystallographic Validation : Single-crystal X-ray diffraction (employ SHELX programs for refinement) resolves ambiguities in bonding .

Case Study : Discrepancies in ²⁹Si NMR signals were resolved by repeating measurements under deuterated solvent-free conditions to exclude solvent-silane interactions .

Data Analysis & Experimental Design

Q. How do researchers analyze the thermal stability of this compound under varying conditions?

Methodological Answer: TGA/DSC :

  • Thermogravimetric Analysis (TGA) : Measures decomposition onset (typically ~250°C for anthracene-silane hybrids).
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points, glass transitions). Accelerated Aging Studies :
  • Expose samples to 85°C/85% humidity for 72 hours; monitor silane hydrolysis via FT-IR loss of Si–O–C peaks .

Table 2: Thermal Stability Data

ConditionDecomposition OnsetKey Observations
Dry N₂ atmosphere255°CMinimal weight loss
Humid air (60% RH)180°CHydrolysis dominates

Safety & Handling

Q. What precautions are critical when handling this compound in photochemical studies?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent anthracene photodimerization .
  • Toxicity : Use fume hoods for synthesis; anthracene derivatives may exhibit mutagenic potential (Ames test recommended) .
  • Spill Management : Neutralize with ethanol/water mixtures to hydrolyze silanes before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.